molecular formula C16H16N2O2 B11848952 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid

Cat. No.: B11848952
M. Wt: 268.31 g/mol
InChI Key: WKDQCLOWZGMFOY-UHFFFAOYSA-N
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Description

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid is a complex organic compound that features a quinoline moiety fused with a nicotinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Nicotinic Acid Derivative: The nicotinic acid derivative can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with a halogenated nicotinic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include:

    Catalysis: Using catalysts to enhance the reaction rate and selectivity.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to a tetrahydroquinoline derivative.

    Substitution: The nicotinic acid moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogenated nicotinic acids and bases such as sodium hydroxide or potassium carbonate are employed.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and infections.

    Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.

    Pathways Involved: It can modulate signaling pathways by binding to specific sites on proteins, thereby altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dihydroisoquinolin-1(2H)-yl)-5-methylnicotinic acid
  • 6-(3,4-Dihydroquinolin-2(1H)-yl)-5-methylnicotinic acid

Uniqueness

6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its quinoline moiety, combined with the nicotinic acid derivative, allows for diverse applications in medicinal chemistry and materials science, setting it apart from similar compounds.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

6-(3,4-dihydro-2H-quinolin-1-yl)-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C16H16N2O2/c1-11-9-13(16(19)20)10-17-15(11)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,19,20)

InChI Key

WKDQCLOWZGMFOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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